molecular formula C17H14N2O2 B2872869 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid CAS No. 929972-79-2

2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid

Cat. No.: B2872869
CAS No.: 929972-79-2
M. Wt: 278.311
InChI Key: NBJIJPOKRVTYTI-UHFFFAOYSA-N
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Description

“2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H14N2O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

The compound is predicted to have a density of 1.20±0.1 g/cm3 and a boiling point of 502.5±38.0 °C .

Scientific Research Applications

1. Fluorescent Chemosensors for Cyanide and Mercury Ions

Emandi et al. (2018) developed fluorescent sensors using imidazole-based compounds for detecting cyanide and mercury ions. The study found that these compounds, including variants of 4-(1H-imidazole-1-ylmethyl) benzoic acid, exhibited specific sensing towards CN- ions, leading to quenching of fluorescence. These findings demonstrate the potential of such compounds in environmental and analytical chemistry for ion detection (Emandi, Flanagan, & Senge, 2018).

2. Benzimidazole Derivatives for Biological Applications

A study by Arshad et al. (2020) focused on developing benzimidazole-based compounds with applications in elastase inhibition, antioxidant activity, and DNA binding. These compounds, synthesized from benzoic acid derivatives, showed promising results in inhibiting elastase, scavenging free radicals, and binding with DNA, suggesting their potential in drug development and biological research (Arshad et al., 2020).

3. Adsorption Studies on Active Carbons

Kharitonova et al. (2005) investigated the adsorption of benzene derivatives, including imidazole heterocycles like 4-(1H-imidazole-1-ylmethyl) benzoic acid, on active carbons. This research provided insights into the adsorption characteristics of these compounds in aqueous solutions, contributing to the understanding of their environmental interactions and potential uses in filtration or purification processes (Kharitonova, Krasil’nikova, Vartapetyan, & Bulanova, 2005).

4. Coordination Polymers for Structural and Luminescent Properties

Ji et al. (2012) synthesized a series of coordination polymers using a bifunctional ligand, including derivatives of imidazole-based benzoic acid. These polymers exhibited diverse structural and luminescent properties, making them interesting for materials science research and potential applications in optoelectronics (Ji, Li, Ma, Zang, Hou, & Mak, 2012).

5. Corrosion Inhibition in Acid Medium

Costa et al. (2021) explored the use of imidazole-based molecules, including 4-(1H-imidazole-1-yl)benzoic acid derivatives, as corrosion inhibitors for carbon steel in an acidic medium. This study highlighted the potential of these compounds in industrial applications for protecting metals against corrosion (Costa et al., 2021).

Properties

IUPAC Name

2-[4-(imidazol-1-ylmethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)16-4-2-1-3-15(16)14-7-5-13(6-8-14)11-19-10-9-18-12-19/h1-10,12H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJIJPOKRVTYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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